molecular formula C6H12O2 B077878 Dimethyldioxane CAS No. 15176-21-3

Dimethyldioxane

Cat. No.: B077878
CAS No.: 15176-21-3
M. Wt: 116.16 g/mol
InChI Key: AWBIJARKDOFDAN-UHFFFAOYSA-N
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Description

Dimethyldioxane is an organic compound with the molecular formula C₆H₁₂O₂. It is a dioxane derivative, characterized by the presence of two methyl groups attached to the dioxane ring. This compound is known for its applications in various chemical processes and its role as a solvent and reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyldioxane can be synthesized through the reaction of isobutylene with formaldehyde in an aqueous medium. This reaction is typically carried out at temperatures ranging from 90°C to 115°C in the presence of an acidic catalyst, such as diluted sulfuric acid . The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the recovery and recycling of the solvent mixture, which often contains isopropyl alcohol and this compound . The contact gas from the reactor is condensed, and the this compound is separated by rectification.

Chemical Reactions Analysis

Types of Reactions: Dimethyldioxane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding epoxides.

    Reduction: Reduction reactions involving this compound are less common but can be achieved using reducing agents under specific conditions.

    Substitution: this compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

Major Products Formed:

    Epoxides: Formed through oxidation reactions.

    Alcohols: Formed through reduction reactions.

    Substituted Dioxanes: Formed through substitution reactions.

Scientific Research Applications

Dimethyldioxane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of dimethyldioxane primarily involves its role as a solvent and reagent in chemical reactions. In oxidation reactions, this compound acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .

Comparison with Similar Compounds

Dimethyldioxane can be compared with other similar compounds, such as:

This compound’s uniqueness lies in its specific structure, which imparts distinct reactivity and solubility properties, making it suitable for specialized applications in organic synthesis and industrial processes.

Biological Activity

Dimethyldioxane, a compound belonging to the dioxane family, has garnered interest in various fields due to its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, and other relevant biological effects based on recent studies.

This compound is characterized by its dioxane structure, which consists of a six-membered ring containing two oxygen atoms and four carbon atoms. The presence of methyl groups contributes to its chemical stability and solubility properties.

Acute Toxicity

Recent studies have evaluated the acute toxicity of this compound using various animal models. In a study involving Sprague Dawley rats, the median lethal dose (LD50) was determined to be greater than 2000 mg/kg body weight, indicating low acute toxicity . No significant clinical signs or macroscopic findings were observed in treated animals, suggesting a favorable safety profile under acute exposure conditions.

Subchronic and Chronic Toxicity

Long-term exposure studies have indicated potential organ-specific toxicities. For instance, renal and hepatic effects were noted in some studies where high doses were administered. Histological examinations revealed alterations in kidney morphology, including hyperplasia of testosterone-secreting cells and renal corpuscle enlargement . These findings necessitate further investigation into the long-term effects of this compound exposure.

Mutagenicity and Genotoxicity

This compound has been subjected to various mutagenicity tests. In bacterial reverse mutation assays (OECD TG 471), it was found to be non-mutagenic, indicating no significant genetic damage under the tested conditions . Additionally, in vitro mammalian chromosome aberration tests (OECD TG 473) showed that this compound is non-clastogenic, further supporting its safety regarding genetic stability.

Case Study 1: In Vivo Effects on Liver and Kidney

A study assessed the effects of this compound on liver and kidney function in rats over a 28-day period. The results indicated that while low doses did not significantly affect organ weights or function, higher doses resulted in notable changes in biochemical markers associated with liver and kidney damage. Specifically, increased serum levels of alanine aminotransferase (ALT) and creatinine were observed at elevated doses .

Case Study 2: Skin Sensitization Potential

In an evaluation of skin sensitization potential using the Local Lymph Node Assay (LLNA), this compound demonstrated a stimulation index that suggested low sensitization potential. The highest concentration tested (100%) resulted in a stimulation index of 1.61, indicating minimal risk for skin sensitization under controlled exposure conditions .

Research Findings Summary

Study Type Findings Reference
Acute ToxicityLD50 > 2000 mg/kg; no significant clinical signs
Subchronic ToxicityRenal hyperplasia; liver enzyme alterations
MutagenicityNon-mutagenic; non-clastogenic
Skin SensitizationLow sensitization potential; SI = 1.61 at 100%

Properties

IUPAC Name

2,5-dimethyl-1,4-dioxane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBIJARKDOFDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Record name DIMETHYLDIOXANES
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DSSTOX Substance ID

DTXSID90927939
Record name 2,5-Dimethyl-1,4-dioxane
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Molecular Weight

116.16 g/mol
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Physical Description

Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes.
Record name DIMETHYLDIOXANES
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Flash Point

75 °F (NFPA, 2010)
Record name DIMETHYLDIOXANES
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CAS No.

25136-55-4, 15176-21-3, 1331-15-3
Record name DIMETHYLDIOXANES
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Record name 1,4-Dioxane, 2,5-dimethyl-
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Record name 2,5-Dimethyl-1,4-dioxane
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Record name Dimethyl-1,4-dioxane
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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